Ibcasertib Demonstrates Balanced Nanomolar Potency Across VEGFR2, Aurora B, and CSF-1R
Ibcasertib exhibits a unique potency profile, simultaneously inhibiting VEGFR2, Aurora B, and CSF-1R with comparable nanomolar IC50 values of 7 nM, 9 nM, and 7 nM, respectively . This differs from sorafenib, which has significantly weaker activity against Aurora B (IC50 > 10,000 nM) and CSF-1R (IC50 not typically a primary target), and from barasertib, an Aurora B inhibitor with an IC50 of 0.37 nM but which lacks meaningful activity against VEGFR2 and CSF-1R [1]. This balanced triple inhibition is a quantifiable differentiator for studies requiring simultaneous modulation of angiogenesis, mitosis, and inflammation.
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | VEGFR2: 7 nM; Aurora B: 9 nM; CSF-1R: 7 nM |
| Comparator Or Baseline | Sorafenib (VEGFR2: 90 nM; Aurora B: >10,000 nM); Barasertib (Aurora B: 0.37 nM; VEGFR2: >10,000 nM) |
| Quantified Difference | Ibcasertib is >1,000-fold more potent against Aurora B and CSF-1R than sorafenib, and >1,400-fold more potent against VEGFR2 than barasertib. |
| Conditions | Cell-free kinase inhibition assays. |
Why This Matters
This balanced, triple-pathway inhibition is critical for research on tumor microenvironments where angiogenesis, cell division, and immune evasion are concurrently active; a compound with a different potency fingerprint will produce a different biological outcome.
- [1] Zhou Y, Shan S, Li ZB, et al. CS2164, a novel multi‐target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti‐tumor potency. Cancer Sci. 2017 Mar;108(3):469-477. doi: 10.1111/cas.13141. View Source
